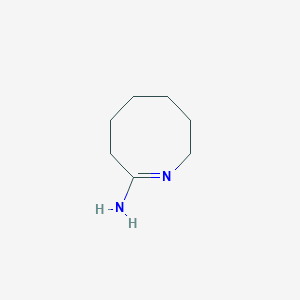

Azocan-(2Z)-ylideneamine

説明

Azocan-(2Z)-ylideneamine is an eight-membered heterocyclic compound featuring a (2Z)-ylideneamine moiety. While direct references to this compound are absent in the provided evidence, its structural and functional characteristics can be inferred from analogous ylideneamine derivatives. The (2Z)-ylideneamine group consists of an imine (C=N) bond in the Z-configuration, which is critical for its electronic properties and coordination chemistry. Azocan, an azacyclooctane ring, introduces unique steric and electronic effects compared to smaller heterocycles like benzothiazoles or thiazolidinones .

特性

分子式 |

C7H14N2 |

|---|---|

分子量 |

126.20 g/mol |

IUPAC名 |

2,3,4,5,6,7-hexahydroazocin-8-amine |

InChI |

InChI=1S/C7H14N2/c8-7-5-3-1-2-4-6-9-7/h1-6H2,(H2,8,9) |

InChIキー |

AZNNPSMXKKWOPY-UHFFFAOYSA-N |

正規SMILES |

C1CCCN=C(CC1)N |

製品の起源 |

United States |

類似化合物との比較

Azocan-(2Z)-ylideneamine

- Core Structure : Eight-membered azocane ring with a (2Z)-ylideneamine substituent.

- Synthesis : Likely involves alkylation or condensation reactions, similar to methods for benzothiazole-based ylideneamines (e.g., KOH-mediated deprotonation followed by alkylation with MeI or CF₃SO₃Me) .

- Byproducts: Potential dimerization (as seen in benzothiazole derivatives under high temperatures) may occur but could be mitigated by the larger ring size .

(2Z,5Z)-Thiazolidinone Derivatives (e.g., Compounds 7o, 7p)

- Core Structure: Five-membered thiazolidinone ring with dual (2Z,5Z)-ylideneamine groups.

- Synthesis : Prepared via reactions in dioxane, followed by crystallization and spectroscopic validation (IR, NMR, MS) .

- Substituents: Functional groups like thiophene or dimethylamino benzylidene enhance electronic diversity but reduce steric bulk compared to azocan .

Benzothiazole Ylideneamine Gold Complexes (e.g., Ligands I–III)

- Core Structure : Six-membered benzothiazole with ylideneamine substituents.

- Synthesis : Requires strict temperature control (<66°C) to avoid dimeric byproducts (e.g., compound IV) .

- Applications: Used as ligands for gold(I) complexes, demonstrating strong σ-donor properties .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。